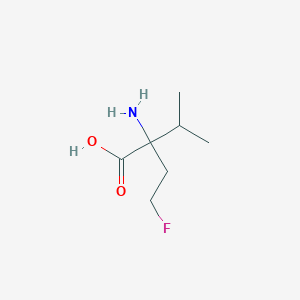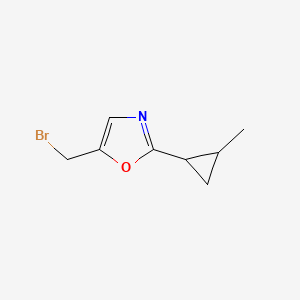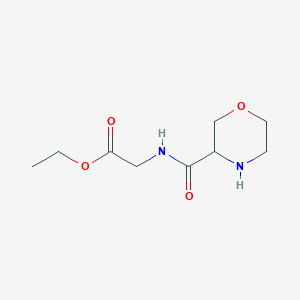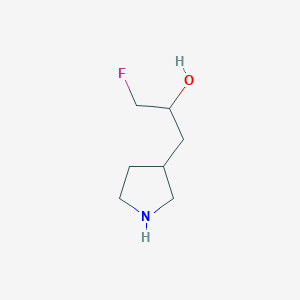
2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a fluoroethyl group, and a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid typically involves the introduction of the fluoroethyl group into the amino acid backbone. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butanoic acid, is reacted with a fluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been shown to allow for acid-free hydrogenation with good yields and selectivity . This method can be adapted to produce the desired compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and transporters. For instance, it can be transported into cells through amino acid transporters, particularly system L transporters, which are upregulated in many tumor cells . Once inside the cells, it may interact with metabolic enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-Amino-2-(2-fluoroethyl)-4-methylhexanoic acid
- 2-Amino-2-(2-fluoroethyl)-3-methylpentanoic acid
Comparison: 2-Amino-2-(2-fluoroethyl)-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H14FNO2 |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
2-amino-2-(2-fluoroethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-5(2)7(9,3-4-8)6(10)11/h5H,3-4,9H2,1-2H3,(H,10,11) |
InChI Key |
USWOREDYQDFPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCF)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13259768.png)





![3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13259798.png)
![1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13259800.png)

![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B13259814.png)
amine](/img/structure/B13259823.png)
amine](/img/structure/B13259829.png)
amine](/img/structure/B13259835.png)

